methyl 1-oxo-8aH-isoquinoline-3-carboxylate
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Overview
Description
Methyl 1-oxo-8aH-isoquinoline-3-carboxylate is an organic compound belonging to the class of isoquinolines. Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-oxo-8aH-isoquinoline-3-carboxylate typically involves the reaction of isoquinoline derivatives with methylating agents. One common method is the esterification of isoquinoline-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction conditions usually require heating under reflux to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-oxo-8aH-isoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydroisoquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroisoquinolines .
Scientific Research Applications
Methyl 1-oxo-8aH-isoquinoline-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 1-oxo-8aH-isoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Methyl isoquinoline-3-carboxylate: A closely related compound with similar chemical properties.
Methyl 1-oxo-2H-isoquinoline-8-carboxylate: Another isoquinoline derivative with distinct structural features.
Uniqueness
Methyl 1-oxo-8aH-isoquinoline-3-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H9NO3 |
---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
methyl 1-oxo-8aH-isoquinoline-3-carboxylate |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)9-6-7-4-2-3-5-8(7)10(13)12-9/h2-6,8H,1H3 |
InChI Key |
WUCFSLXDGXTXOK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=O)C2C=CC=CC2=C1 |
Origin of Product |
United States |
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